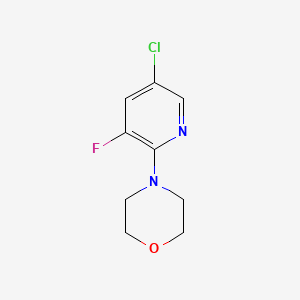

4-(5-Chloro-3-fluoropyridin-2-yl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(5-chloro-3-fluoropyridin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFN2O/c10-7-5-8(11)9(12-6-7)13-1-3-14-4-2-13/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSPBVGDBVFERM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674380 | |

| Record name | 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020253-17-1 | |

| Record name | 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine (CAS 1020253-17-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine, a key heterocyclic intermediate in contemporary pharmaceutical research. The document details its synthesis via nucleophilic aromatic substitution, its physicochemical and spectroscopic properties, and its significance as a building block in the development of novel therapeutic agents. This guide is intended to be a valuable resource for researchers in medicinal chemistry and drug discovery, offering detailed experimental protocols, characterization data, and insights into its application.

Introduction

This compound, with CAS number 1020253-17-1, is a substituted pyridinyl-morpholine derivative that has emerged as a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications. The unique arrangement of a chloro and a fluoro substituent on the pyridine ring, combined with the morpholine moiety, imparts specific electronic and steric properties that are of interest in the design of bioactive compounds. The morpholine ring, a common scaffold in medicinal chemistry, is known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. This guide will delve into the essential technical aspects of this compound, providing a foundation for its effective utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 1020253-17-1 | [1] |

| Molecular Formula | C₉H₁₀ClFN₂O | [1] |

| Molecular Weight | 216.64 g/mol | [1] |

| Appearance | Off-white to yellow solid | Supplier Data |

| Melting Point | 78-80 °C | Supplier Data |

| Boiling Point | Not determined | |

| Solubility | Soluble in dichloromethane, ethyl acetate, and methanol | Inferred from synthetic procedures |

Synthesis

The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SNAᵣ) reaction. This involves the displacement of a fluorine atom from 2,3-difluoro-5-chloropyridine by the secondary amine, morpholine. The fluorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrogen atom and the fluorine atom at the 3-position.

Synthetic Pathway

The overall synthetic transformation is depicted below:

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

The following protocol is based on established procedures for similar nucleophilic aromatic substitution reactions on fluorinated pyridines.

Materials:

-

2,3-Difluoro-5-chloropyridine

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2,3-difluoro-5-chloropyridine (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as an off-white to yellow solid.

Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting material (2,3-difluoro-5-chloropyridine) and the appearance of the product spot on TLC. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The expected spectral data are outlined below, based on the analysis of its chemical structure and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and morpholine rings.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | d | 1H | Pyridine H-6 |

| ~7.5 | dd | 1H | Pyridine H-4 |

| ~3.8 | t | 4H | Morpholine -CH₂-O- |

| ~3.4 | t | 4H | Morpholine -CH₂-N- |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | Pyridine C-2 |

| ~148 (d) | Pyridine C-3 (¹JCF) |

| ~140 | Pyridine C-5 |

| ~125 (d) | Pyridine C-4 (²JCF) |

| ~120 | Pyridine C-6 |

| ~67 | Morpholine -CH₂-O- |

| ~50 | Morpholine -CH₂-N- |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Expected [M+H]⁺: 217.05

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-2800 | C-H stretching (aliphatic and aromatic) |

| ~1600-1450 | C=C and C=N stretching (aromatic ring) |

| ~1250-1050 | C-O-C stretching (morpholine) |

| ~1100-1000 | C-F stretching |

| ~800-600 | C-Cl stretching |

Reactivity and Applications in Drug Discovery

This compound serves as a versatile intermediate for further chemical modifications. The chlorine atom on the pyridine ring can be displaced by various nucleophiles or participate in cross-coupling reactions, allowing for the introduction of diverse functionalities. The fluorine atom influences the electronic properties of the pyridine ring and can be a site for metabolic blocking or can enhance binding affinity to biological targets.

The pyridinyl-morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including but not limited to:

-

Kinase Inhibitors: The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many kinase active sites.

-

CNS Agents: The morpholine moiety can improve blood-brain barrier permeability.

-

Antimicrobial Agents: The heterocyclic core can be tailored to interact with microbial targets.

Logical Workflow for Application in Drug Discovery

The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery program.

Caption: A generalized workflow for the use of the title compound in drug discovery.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in the field of drug discovery. Its straightforward synthesis and the potential for diverse chemical modifications make it an attractive starting point for the development of new therapeutic agents. This technical guide provides the essential information required for its synthesis, characterization, and application in a research setting.

References

An In-Depth Technical Guide to the Structure Elucidation of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine

Prepared by: Gemini, Senior Application Scientist

Foreword: A Logic-Driven Approach to Molecular Characterization

In modern drug discovery and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An incorrect structural assignment can invalidate biological data, derail development programs, and waste significant resources. This guide addresses the structure elucidation of 4-(5-chloro-3-fluoropyridin-2-yl)morpholine, a substituted pyridinyl-morpholine that represents a common heterocyclic scaffold in medicinal chemistry.

Initial Assessment: The Hypothesized Structure

The synthesis of the target compound, with CAS number 1020253-17-1, is expected to yield the structure shown below.[1] Our analytical challenge is to confirm every aspect of this proposed structure without ambiguity.

Key Structural Features for Verification:

-

Elemental Composition: C₉H₁₀ClFN₂O.

-

Pyridine Ring: A six-membered aromatic ring containing one nitrogen.

-

Substitution Pattern: The pyridine ring must be substituted at positions 2, 3, and 5.

-

Specific Substituents: A morpholine group at C2, a fluorine atom at C3, and a chlorine atom at C5.

-

Morpholine Ring: A saturated six-membered heterocycle containing one oxygen and one nitrogen.

-

Connectivity: The linkage between the two rings must be a C-N bond from the pyridine C2 position to the morpholine nitrogen.

Mass Spectrometry: Confirming Mass and Elemental Formula

2.1 Rationale & Expertise High-Resolution Mass Spectrometry (HRMS) is the first logical step. It provides the most direct and precise measurement of the molecular mass. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic distribution of elements like chlorine and bromine.[2][3] Observing the predicted exact mass and the correct isotopic pattern for a single chlorine atom provides immediate, high-confidence validation of the elemental formula.[4]

2.2 Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument: Use an Orbitrap or Time-of-Flight (TOF) mass spectrometer capable of resolution >10,000.

-

Ionization: Employ a soft ionization technique, typically Electrospray Ionization (ESI) in positive mode, to generate the protonated molecular ion [M+H]⁺.

-

Analysis: Acquire the full scan spectrum, ensuring the mass range covers the expected m/z of the [M+H]⁺ ion.

-

Calibration: Calibrate the instrument using a known standard to ensure high mass accuracy (<5 ppm).

2.3 Predicted Data & Interpretation The data obtained from HRMS confirms two critical aspects: the elemental formula and the presence of a single chlorine atom.

| Parameter | Predicted Value | Purpose |

| Elemental Formula | C₉H₁₀ClFN₂O | The fundamental composition to be verified. |

| Monoisotopic Mass | 230.0469 | The exact mass of the molecule with the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O). |

| [M+H]⁺ (³⁵Cl) | 231.0547 | The m/z value for the protonated molecule containing ³⁵Cl. |

| [M+H]⁺ (³⁷Cl) | 233.0518 | The m/z value for the protonated molecule containing ³⁷Cl. |

| Isotopic Ratio | ~3:1 | The expected intensity ratio of the [M+H]⁺ peaks due to the natural abundance of ³⁵Cl and ³⁷Cl.[2][3] |

The observation of two peaks separated by ~2 Da with an intensity ratio of approximately 3:1 is a definitive signature for a molecule containing one chlorine atom. Measurement of the monoisotopic peak's m/z to within 5 ppm of the calculated value confirms the elemental formula C₉H₁₀ClFN₂O.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

3.1 Rationale & Expertise While HRMS confirms the elemental formula, it provides limited information about how the atoms are connected. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique that identifies the functional groups present by detecting their characteristic vibrational frequencies.[5] This allows for quick confirmation of the key structural motifs: the aromatic pyridine ring and the aliphatic morpholine ring.

3.2 Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

-

Scan: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Background: Record a background spectrum of the clean ATR crystal before analyzing the sample and subtract it from the sample spectrum.

3.3 Predicted Data & Interpretation The IR spectrum should display a series of absorption bands characteristic of the molecule's components.

| Wavenumber (cm⁻¹) | Vibration Type | Structural Assignment |

| ~3100-3000 | C-H Stretch | Aromatic protons on the pyridine ring. |

| ~2950-2850 | C-H Stretch | Aliphatic protons on the morpholine ring.[6] |

| ~1600-1450 | C=C, C=N Stretch | Aromatic ring stretching of the pyridine core.[7] |

| ~1250-1050 | C-O-C Stretch | Strong, characteristic asymmetric stretch of the morpholine ether group.[6] |

| ~1200-1100 | C-N Stretch | Aliphatic amine stretch of the morpholine ring. |

| ~1100-1000 | C-F Stretch | Aromatic carbon-fluorine bond vibration. |

| ~800-600 | C-Cl Stretch | Aromatic carbon-chlorine bond vibration. |

Observing these key bands provides strong, corroborating evidence for the presence of both the substituted pyridine and morpholine rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

4.1 Rationale & Expertise NMR spectroscopy is the most powerful technique for the complete structure elucidation of organic molecules in solution.[8] It provides detailed information on the chemical environment, count, and connectivity of every proton and carbon atom. For this specific molecule, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to unambiguously assemble the structure.[9][10]

}

4.2 Experimental Protocols: 1D & 2D NMR

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Spectrometer: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.[11]

-

1D ¹H NMR: Acquire a standard proton spectrum.

-

1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D COSY: Run a standard gradient-enhanced COSY (gCOSY) experiment to identify proton-proton couplings.[12]

-

2D HSQC: Run a standard gradient-enhanced HSQC experiment to correlate protons to their directly attached carbons.[12]

-

2D HMBC: Run a standard gradient-enhanced HMBC experiment, optimized for a long-range coupling constant of ~8 Hz, to identify 2- and 3-bond correlations between protons and carbons.[12]

4.3 Predicted Spectra & Integrated Interpretation

4.3.1 ¹H NMR Analysis The ¹H NMR spectrum is expected to show signals for two distinct spin systems: the pyridine ring and the morpholine ring.

-

Pyridine Protons (2H): Two signals in the aromatic region (~7.0-8.5 ppm). Due to the substitution pattern, they will appear as doublets, coupled to each other and also showing smaller couplings to the fluorine atom. The proton at C6 (ortho to nitrogen) will likely be the most downfield.

-

Morpholine Protons (8H): Two distinct signals, each integrating to 4 protons. They will appear as multiplets (often complex triplets) in the aliphatic region. The protons adjacent to the nitrogen (~3.8 ppm) will be downfield from those adjacent to the oxygen (~3.6 ppm).[13]

4.3.2 ¹³C NMR Analysis The proton-decoupled ¹³C NMR spectrum should show 7 distinct signals (due to symmetry in the morpholine ring).

-

Pyridine Carbons (5C): Five signals in the aromatic/heteroaromatic region (~110-160 ppm). The carbons bonded to F and Cl will show characteristic shifts. Crucially, the carbon attached to fluorine (C3) will exhibit a very large one-bond coupling constant (¹JCF ≈ 240-260 Hz), appearing as a large doublet.[14]

-

Morpholine Carbons (2C): Two signals in the aliphatic region (~45-70 ppm). The carbon atoms adjacent to the nitrogen will be at a different chemical shift than those adjacent to the oxygen.

4.3.3 2D NMR: Assembling the Pieces The 2D NMR spectra are essential to connect the fragments identified in the 1D spectra.[15]

-

COSY (¹H-¹H Correlation):

-

A cross-peak will be observed between the two pyridine protons (H4 and H6), confirming their adjacency.

-

Cross-peaks will connect the morpholine protons adjacent to nitrogen with those adjacent to oxygen, confirming the -CH₂-CH₂- connectivity within the ring.

-

-

HSQC (¹H-¹³C One-Bond Correlation):

-

This experiment will definitively link each proton signal to the carbon it is directly attached to. For example, the aromatic proton signal at ~8.0 ppm will correlate to a carbon signal at ~145 ppm, assigning both as H6 and C6, respectively.

-

-

HMBC (¹H-¹³C Long-Range Correlation): This is the key experiment for proving the overall structure.[11]

-

The Critical Link: A correlation from the morpholine protons adjacent to the nitrogen (~3.8 ppm) to the pyridine carbon at C2 (~155-160 ppm) provides unambiguous proof of the connection point between the two rings.

-

Substitution Pattern Confirmation:

-

The proton at H4 will show correlations to C2, C3, C5, and C6.

-

The proton at H6 will show correlations to C2, C4, and C5.

-

Observing these specific correlations, and the absence of others, confirms the 2,3,5-substitution pattern and validates the assignments made from 1D NMR.

-

-

}

X-ray Crystallography: The Gold Standard

5.1 Rationale & Expertise While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure in the solid state.[16] It generates a 3D model of the molecule, confirming not only the connectivity but also bond lengths, bond angles, and the chair conformation of the morpholine ring.[17][18]

5.2 Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a stream of X-rays.

-

Structure Solution and Refinement: Process the diffraction data to generate an electron density map. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

Conclusion: An Integrated and Self-Validating Result

The structure of this compound is unequivocally confirmed through a multi-technique analytical workflow.

-

High-Resolution Mass Spectrometry established the correct elemental formula (C₉H₁₀ClFN₂O) and confirmed the presence of a single chlorine atom via its characteristic isotopic pattern.

-

Infrared Spectroscopy verified the presence of the key functional groups: an aromatic pyridine ring and an aliphatic morpholine ether moiety.

-

1D and 2D NMR Spectroscopy provided the complete covalent framework. ¹H and ¹³C NMR identified all unique proton and carbon environments, while COSY confirmed proton-proton adjacencies. Critically, HMBC provided the long-range correlations that pieced the entire molecule together, most importantly confirming the C2-to-Nitrogen linkage between the pyridine and morpholine rings.

Each piece of data complements and validates the others, leading to a single, consistent structural assignment. This rigorous, logic-driven approach ensures the highest level of scientific integrity and provides a trustworthy foundation for any further research or development involving this compound.

References

- 1. This compound CAS#: 1020253-17-1 [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. tutorchase.com [tutorchase.com]

- 4. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]

- 5. Effect of pyridine on infrared absorption spectra of copper phthalocyanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 9. emerypharma.com [emerypharma.com]

- 10. epfl.ch [epfl.ch]

- 11. benchchem.com [benchchem.com]

- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 13. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 15. youtube.com [youtube.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine: Properties, Synthesis, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds and building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of heterocyclic intermediates, substituted pyridines attached to saturated heterocycles represent a privileged class of compounds. This guide provides a comprehensive technical overview of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine, a key intermediate in pharmaceutical research.[1] We will delve into its fundamental physicochemical properties, explore its logical synthetic pathways, and contextualize its application within the broader framework of drug discovery, particularly for central nervous system (CNS) agents. The unique combination of a halogenated pyridine ring and a morpholine moiety endows this molecule with a desirable profile for modulating pharmacokinetic and pharmacodynamic properties, making it a valuable tool for medicinal chemists.[2][3]

Part 1: Physicochemical Properties and Characterization

The precise molecular architecture of this compound dictates its reactivity and utility. The electron-withdrawing nature of the pyridine nitrogen, compounded by the inductive effects of the chloro and fluoro substituents, renders the pyridine ring electron-deficient. This electronic profile is a critical determinant of its synthetic accessibility and its potential interactions with biological targets. The morpholine ring, a common feature in many approved drugs, imparts improved aqueous solubility and metabolic stability, and often serves as a key pharmacophoric element for CNS penetration.[2]

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₉H₁₀ClFN₂O | [4][5] |

| Molecular Weight | 216.64 g/mol | [4][5] |

| CAS Number | 1020253-17-1 | [4][5] |

| Common Synonyms | 4-(5-chloro-3-fluoro-2-pyridinyl)morpholine; 5-Chloro-3-fluoro-2-(morpholin-4-yl)pyridine | [4] |

| Recommended Storage | 2-8°C, under inert atmosphere |[5] |

Analytical Validation Strategy

To ensure the identity, purity, and integrity of this compound for research applications, a multi-pronged analytical approach is essential. This constitutes a self-validating system for quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the presence and integration of the morpholine and pyridine protons. ¹³C NMR validates the carbon backbone. Crucially, ¹⁹F NMR provides a distinct signal for the fluorine atom, confirming its incorporation and chemical environment.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is employed to verify the exact molecular weight, confirming the elemental composition (C₉H₁₀ClFN₂O). The isotopic pattern, particularly the M+2 peak characteristic of a chlorine atom, provides further structural confirmation.

-

High-Performance Liquid Chromatography (HPLC) : HPLC is the gold standard for assessing the purity of the compound. A reversed-phase method allows for the separation of the target compound from any starting materials, by-products, or degradation products, enabling quantification of purity, typically aiming for >95% for use in screening libraries.

Part 2: Synthesis and Mechanistic Considerations

The construction of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is both logical and high-yielding, leveraging the intrinsic electronic properties of the pyridine precursor.

Proposed Synthetic Workflow

The reaction involves the displacement of a fluoride atom from a di-halogenated pyridine by the secondary amine of morpholine. The choice of 2,3-difluoro-5-chloropyridine as the starting material is strategic; the fluorine atom at the C2 position is highly activated towards nucleophilic attack by the ring nitrogen and the adjacent C3 fluorine.

Caption: Proposed synthetic workflow for this compound via SₙAr.

Detailed Experimental Protocol

This protocol is a representative methodology based on established chemical principles for SₙAr reactions.

-

Vessel Preparation : To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-difluoro-5-chloropyridine (1.0 eq).

-

Reagent Addition : Add a suitable polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) to dissolve the starting material. The choice of a high-boiling, polar aprotic solvent is critical as it effectively solvates the ions in the transition state, accelerating the SₙAr reaction.

-

Base and Nucleophile : Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), followed by the dropwise addition of morpholine (1.1-1.2 eq). The base acts as a scavenger for the hydrofluoric acid (HF) by-product, driving the reaction to completion.

-

Reaction Conditions : Heat the mixture to 80-120 °C and monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting pyridine is consumed (typically 4-12 hours).

-

Work-up : Cool the reaction mixture to room temperature and pour it into ice-water. This step quenches the reaction and precipitates the product, which often has lower solubility in water than the inorganic salts.

-

Extraction : Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x). The organic layers are combined. This separates the organic product from the inorganic salts and residual DMSO.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final, high-purity compound.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile building block for synthesizing more complex molecules with therapeutic potential.

The Role of the Morpholine and Halogenated Pyridine Scaffolds

-

Morpholine Moiety : As a saturated heterocycle, morpholine is often used to improve the physicochemical properties of a lead compound. Its basic nitrogen (pKa ≈ 8.5) can be protonated at physiological pH, enhancing aqueous solubility. The oxygen atom can act as a hydrogen bond acceptor, while the overall ring structure can serve as a conformationally constrained linker or occupy a specific pocket in a protein target. Its inclusion is a well-established strategy in the development of CNS drugs, where it can improve permeability across the blood-brain barrier (BBB).[2]

-

Chloro-Fluoropyridine Core : The halogenated pyridine core serves multiple functions. The pyridine nitrogen often acts as a hydrogen bond acceptor, frequently interacting with the "hinge" region of protein kinases. The chloro and fluoro substituents provide key modulation points: they increase lipophilicity, can block sites of metabolism to improve a compound's half-life, and can participate in specific halogen bonding interactions with the target protein, enhancing binding affinity.[3]

Hypothetical Application in Kinase Inhibitor Development

Many small-molecule kinase inhibitors utilize a heterocyclic core to bind to the ATP-binding site. A compound derived from this compound could be designed to inhibit a kinase implicated in a disease pathway, such as cancer or neurodegeneration.

Caption: Interaction model of a hypothetical inhibitor with a kinase active site.

In this model, the pyridine nitrogen forms a critical hydrogen bond with the kinase hinge. The chloro and fluoro groups occupy a hydrophobic pocket, while the morpholine group projects towards the solvent-exposed region, where it enhances solubility and provides a vector for further chemical modification (Structure-Activity Relationship, SAR).

Part 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, safe handling practices should be derived from data on its constituent functional groups, particularly morpholine, and general principles for handling laboratory chemicals. The parent compound, morpholine, is classified as flammable and corrosive, causing severe skin and eye damage, and is harmful if swallowed or inhaled.[6][7] Therefore, stringent safety measures are required.

Table 2: Recommended Handling and Safety Procedures

| Category | Recommendation | Rationale |

|---|---|---|

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. | To prevent skin and eye contact with the potentially corrosive and toxic compound.[6] |

| Engineering Controls | Handle exclusively within a certified chemical fume hood. | To prevent inhalation of any vapors or fine powders.[6] |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Keep away from ignition sources and strong oxidizing agents.[6][8] | Morpholine itself is flammable and reactive with oxidizers. These precautions mitigate risks of fire and uncontrolled reactions.[6] |

| Storage | Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area away from incompatible materials.[5] | To maintain compound integrity and prevent hazardous reactions. Hygroscopic tendencies of similar amines necessitate dry storage.[6] |

| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. | To prevent environmental contamination and ensure safe disposal. |

Conclusion

This compound is more than a mere collection of atoms; it is a rationally designed chemical intermediate that embodies key principles of modern medicinal chemistry. Its synthesis is straightforward, and its structure offers multiple points for diversification. The strategic combination of a halogenated pyridine core and a solubilizing morpholine group makes it an exceptionally valuable building block for the creation of sophisticated molecular probes and drug candidates, particularly in the challenging therapeutic areas of oncology and neuroscience. For researchers in drug development, a thorough understanding of this and similar intermediates is essential for the continued innovation of next-generation therapeutics.

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. flore.unifi.it [flore.unifi.it]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound CAS#: 1020253-17-1 [chemicalbook.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. northmetal.net [northmetal.net]

- 8. lobachemie.com [lobachemie.com]

A Technical Guide to the Biological Activity of Morpholine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine, a six-membered saturated heterocycle containing nitrogen and oxygen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties—including advantageous metabolic profiles, facile synthesis routes, and the ability to improve pharmacokinetics—make it a cornerstone in the design of novel therapeutic agents.[1][3] This guide provides an in-depth exploration of the diverse biological activities of morpholine derivatives, detailing their mechanisms of action, structure-activity relationships, and the experimental protocols used to validate their efficacy. We will delve into their significant roles as anticancer, antimicrobial, and central nervous system (CNS) active agents, offering a comprehensive resource for professionals in drug discovery and development.

The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The morpholine ring is more than a simple building block; it is a versatile pharmacophore that imparts desirable drug-like properties to molecules.[4] Its structural features are key to its success:

-

Physicochemical Balance: The presence of both a weakly basic nitrogen atom and an ether oxygen atom provides a well-balanced hydrophilic-lipophilic profile. This is crucial for optimizing solubility and permeability, including penetration of the blood-brain barrier (BBB).[5][6]

-

Metabolic Stability: The morpholine ring can enhance the metabolic stability of a drug candidate, leading to improved bioavailability and a more favorable pharmacokinetic profile.[6]

-

Molecular Interactions: The oxygen atom can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions, allowing for potent and selective binding to a wide range of biological targets like enzymes and receptors.[1][5]

-

Synthetic Accessibility: The morpholine moiety is readily incorporated into molecules through various established synthetic methodologies, making it an attractive scaffold for creating diverse chemical libraries.[1][7]

These attributes have led to the inclusion of the morpholine ring in numerous approved drugs, such as the antibiotic Linezolid , the anticancer agent Gefitinib , and the antidepressant Reboxetine .[8][9]

The Spectrum of Biological Activities

Morpholine derivatives exhibit a remarkably broad range of pharmacological activities, positioning them as promising candidates for treating a multitude of diseases.[10][11][12]

Anticancer Activity

The fight against cancer has been significantly bolstered by the development of morpholine-containing compounds. These derivatives target various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis.

Mechanism of Action: A primary mechanism involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that become dysregulated in cancer. For instance, many morpholine derivatives are designed as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway , a central signaling cascade that controls cell growth, survival, and proliferation.[5]

Another key target is the Vascular Endothelial Growth Factor Receptor (VEGFR-2) , an enzyme critical for angiogenesis—the formation of new blood vessels that tumors need to grow.[13] By inhibiting VEGFR-2, these compounds can effectively starve tumors of their blood supply. Furthermore, some derivatives induce apoptosis (programmed cell death) by modulating the activity of proteins in the Bcl-2 family.[8]

Data Presentation: Cytotoxicity of Morpholine Derivatives

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected morpholine-quinazoline derivatives against various human cancer cell lines. A lower IC₅₀ value indicates higher potency.

| Compound | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | SHSY-5Y (Neuroblastoma) IC₅₀ (µM) | Reference |

| AK-3 | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 | [8][14] |

| AK-10 | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 | [8][14] |

These compounds were found to be non-toxic to normal HEK293 cells at 25 µM, indicating selectivity for cancer cells.[14]

Signaling Pathway Visualization: PI3K/Akt/mTOR Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by morpholine derivatives.

Antimicrobial (Antibacterial & Antifungal) Activity

With the rise of multidrug-resistant pathogens, the need for new antimicrobial agents is critical. Morpholine derivatives have demonstrated significant potential in this area, exhibiting activity against a wide range of bacteria and fungi.[15][16]

Mechanism of Action: In bacteria, a key mechanism of action for some morpholine-containing drugs, like Linezolid, is the inhibition of the initiation of protein synthesis .[9] This is a distinct mechanism that can be effective against bacteria that have developed resistance to other classes of antibiotics.[16] Other derivatives function by disrupting cell wall synthesis or interfering with essential metabolic pathways.[11]

The antifungal activity of morpholine derivatives is also well-documented. For example, the agricultural fungicide Fenpropimorph works by inhibiting sterol biosynthesis, an essential process for maintaining the integrity of fungal cell membranes.

Data Presentation: Antimicrobial Minimum Inhibitory Concentration (MIC)

The table below shows the MIC values (µg/mL) for novel 1,3-thiazine-2-amines containing a morpholine nucleus against various bacterial and fungal strains.

| Compound | S. aureus | E. coli | A. flavus | Rhizopus | Reference |

| 20 | 12.5 | 50 | 6.25 | 6.25 | [15] |

| 21 | 25 | 100 | 12.5 | 6.25 | [15] |

| 25 | 12.5 | 25 | 12.5 | 12.5 | [15] |

| Ciprofloxacin | 6.25 | 6.25 | N/A | N/A | [15] |

| Fluconazole | N/A | N/A | 6.25 | 12.5 | [15] |

N/A: Not Applicable. Ciprofloxacin (antibacterial) and Fluconazole (antifungal) were used as standard drugs.

Antiviral and CNS Activities

The unique ability of the morpholine scaffold to improve BBB permeability has made it particularly valuable in the development of drugs targeting the Central Nervous System.[5][6] This includes treatments for neurodegenerative diseases, mood disorders, and pain.[12]

Additionally, morpholine derivatives have been investigated for their antiviral properties.[4][17] For instance, certain quinoline derivatives incorporating a morpholine moiety have shown the ability to inhibit the replication of viruses like the Zika Virus (ZIKV).[18]

Experimental Protocols & Methodologies

The validation of biological activity relies on robust and reproducible experimental protocols. As a self-validating system, every experiment must include appropriate controls to ensure the integrity of the results.

Protocol: Assessing Anticancer Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Causality: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the morpholine derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

-

Controls: Include wells with untreated cells (negative control), cells treated with a known cytotoxic agent like Doxorubicin (positive control), and wells with medium and the compound vehicle (e.g., DMSO) only (vehicle control).

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow Visualization: MTT Assay

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Future Perspectives

The versatility of the morpholine scaffold ensures its continued prominence in drug discovery.[19] Future research will likely focus on:

-

Target Specificity: Designing novel derivatives with high selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects and improve safety profiles.

-

Combination Therapies: Exploring the synergistic effects of morpholine-based agents with existing therapies to overcome drug resistance, particularly in cancer.[10]

-

Advanced Drug Delivery: Incorporating morpholine derivatives into targeted drug delivery systems to enhance their efficacy and reduce systemic toxicity.

The ongoing exploration of new synthetic routes and a deeper understanding of structure-activity relationships will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic motif.[4][7]

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sciencescholar.us [sciencescholar.us]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and SAR of morpholine and its derivatives: A review update: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 18. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. e3s-conferences.org [e3s-conferences.org]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine

A Hypothetical Drug Discovery and Mechanistic Investigation Workflow

Abstract

4-(5-Chloro-3-fluoropyridin-2-yl)morpholine is a synthetic compound featuring a substituted pyridine ring linked to a morpholine moiety. While the specific biological activity and mechanism of action of this particular molecule are not yet detailed in publicly available literature, its structural motifs are common in pharmacologically active agents. This technical guide, therefore, presents a comprehensive, hypothetical workflow for the elucidation of its mechanism of action, designed for researchers, scientists, and drug development professionals. This document provides a strategic and methodological framework, from initial target identification to in-depth mechanistic studies, that is applicable to novel small molecules of this class.

Introduction: The Therapeutic Potential of Morpholine and Pyridine Derivatives

The morpholine ring is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1] Similarly, the pyridine ring is a common feature in a vast array of bioactive compounds, contributing to a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The combination of these two moieties in this compound suggests a high potential for biological activity. This guide outlines a systematic approach to uncover this potential.

Phase I: Target Class Identification and Initial Screening

Given the structural alerts within this compound, a logical starting point for investigation is a broad-based screening against common drug target families.

Kinase Inhibitor Screening

The substituted pyridine core is a well-established pharmacophore for kinase inhibition. Therefore, a primary hypothesis is that this compound may function as a kinase inhibitor.

Experimental Protocol: Kinase Panel Screening

-

Compound Preparation: Dissolve this compound in DMSO to create a 10 mM stock solution.

-

Assay Plate Preparation: Utilize a commercial kinase panel (e.g., a panel of 400+ human kinases). Prepare assay plates with appropriate kinase, substrate, and ATP concentrations.

-

Compound Dosing: Add the test compound at a final concentration of 1 µM and 10 µM to the assay wells.

-

Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

-

Detection: Use a suitable detection method (e.g., ADP-Glo™ Kinase Assay) to measure kinase activity.

-

Data Analysis: Calculate the percentage of inhibition relative to a positive control (a known inhibitor) and a negative control (DMSO vehicle).

Hypothetical Data Presentation:

| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM |

| EGFR | 5% | 12% |

| PI3Kα | 85% | 98% |

| mTOR | 78% | 95% |

| CDK2 | 10% | 18% |

| ... (other kinases) | ... | ... |

GPCR and Ion Channel Screening

While less common for this specific scaffold, screening against a panel of G-protein coupled receptors (GPCRs) and ion channels is a prudent step to rule out off-target effects or discover unexpected activities.

Phase II: Lead Target Validation and Potency Determination

Based on the hypothetical screening results, PI3Kα and mTOR are identified as primary targets. The next phase focuses on validating these interactions and quantifying the compound's potency.

IC50 Determination

Experimental Protocol: Dose-Response Assay

-

Compound Dilution: Prepare a 10-point serial dilution of this compound, typically from 100 µM down to 1 nM.

-

Assay Procedure: Perform the kinase assay as described in section 2.1 for PI3Kα and mTOR individually, using the serially diluted compound.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Presentation:

| Target | IC50 (nM) |

| PI3Kα | 75 |

| mTOR | 150 |

Cellular Target Engagement

To confirm that the compound interacts with its putative targets in a cellular context, a cellular thermal shift assay (CETSA) can be employed.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with a known dependence on the PI3K/mTOR pathway) and treat with 10 µM of this compound or vehicle for 2 hours.

-

Thermal Challenge: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

-

Protein Extraction and Analysis: Pellet the aggregated proteins by centrifugation. Analyze the soluble protein fraction by Western blotting using antibodies specific for PI3Kα and mTOR.

-

Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Phase III: Elucidation of the Molecular Mechanism of Action

With the primary targets validated, the focus shifts to understanding the downstream signaling consequences of target inhibition.

Signaling Pathway Analysis

Experimental Protocol: Western Blotting for Downstream Effectors

-

Cell Treatment: Treat a relevant cell line with increasing concentrations of this compound for a specified time (e.g., 24 hours).

-

Protein Extraction and Quantification: Lyse the cells and quantify the total protein concentration.

-

Electrophoresis and Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunodetection: Probe the membrane with primary antibodies against key proteins in the PI3K/mTOR pathway (e.g., p-Akt, p-S6K, p-4E-BP1) and corresponding total protein antibodies as loading controls.

-

Imaging and Analysis: Visualize the protein bands using an appropriate detection system and quantify the band intensities.

Hypothetical Signaling Pathway Diagram:

Caption: Hypothetical inhibition of the PI3K/mTOR signaling pathway.

Cellular Phenotypic Assays

To connect the molecular mechanism to a cellular outcome, assays measuring proliferation, apoptosis, and cell cycle progression are essential.

Experimental Protocol: Cell Proliferation Assay (e.g., MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilization and Measurement: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Hypothetical Experimental Workflow Diagram:

Caption: A streamlined workflow for mechanism of action elucidation.

Conclusion

This technical guide presents a robust and logical framework for the comprehensive investigation of the mechanism of action of a novel compound, this compound. By progressing from broad-based screening to specific target validation and in-depth cellular pathway analysis, researchers can systematically uncover the therapeutic potential and molecular interactions of new chemical entities. The methodologies and data presentation formats provided herein serve as a template for rigorous scientific inquiry in the field of drug discovery.

References

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its structural features, physicochemical properties, and its critical role as a versatile intermediate in the synthesis of complex pharmaceutical agents. A detailed, field-proven synthetic protocol, based on established chemical principles, will be presented, complete with mechanistic insights. Furthermore, we will explore the therapeutic relevance of the morpholine and fluorinated pyridine moieties, providing a rationale for the compound's utility in the development of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies.

Introduction: The Strategic Importance of Fluorinated Pyridines and Morpholine Scaffolds in Medicinal Chemistry

The pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is a central theme in modern drug discovery. The strategic incorporation of specific structural motifs into drug candidates is a key approach to achieving these goals. Among the vast arsenal of chemical scaffolds available to medicinal chemists, fluorinated pyridines and morpholine derivatives have emerged as "privileged structures"[1].

The introduction of fluorine into a drug molecule can profoundly influence its metabolic stability, lipophilicity, and binding affinity for its biological target[1]. The pyridine ring, a common feature in many biologically active compounds, when substituted with fluorine, can exhibit altered electronic properties that enhance target engagement.

Similarly, the morpholine moiety is a ubiquitous pharmacophore in medicinal chemistry, valued for its ability to improve the aqueous solubility and overall pharmacokinetic properties of a drug candidate. Its presence can also contribute to target binding and potency. The combination of these two powerful structural elements in This compound results in a highly valuable building block for the synthesis of a new generation of pharmaceuticals. This guide will provide an in-depth look at this important intermediate.

Physicochemical Properties and Structural Features

This compound is a substituted pyridine derivative with the following key characteristics:

| Property | Value | Source |

| CAS Number | 1020253-17-1 | [2] |

| Molecular Formula | C₉H₁₀ClFN₂O | [3] |

| Molecular Weight | 216.64 g/mol | [3] |

| Appearance | White to off-white solid | Inferred from typical properties of similar compounds |

| Solubility | Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents | Inferred from typical properties of similar compounds |

The structure of this compound, depicted below, reveals the strategic placement of its functional groups. The chlorine and fluorine atoms on the pyridine ring are key to its reactivity and its influence on the electronic properties of the molecule. The morpholine ring is attached at the 2-position of the pyridine, a common motif in many kinase inhibitors.

Caption: Chemical structure of this compound.

Synthesis of this compound: A Detailed Protocol and Mechanistic Insights

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established and versatile reaction is a cornerstone of heterocyclic chemistry.

Reaction Principle

The core of this synthesis involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile. In this case, the pyridine ring is "activated" towards nucleophilic attack by the electron-withdrawing effects of the nitrogen atom and the halogen substituents. The fluorine atom at the 3-position and the chlorine atom at the 5-position further increase the electrophilicity of the pyridine ring, making it susceptible to attack by the nitrogen atom of morpholine.

Experimental Protocol

Starting Materials:

-

2,5-Dichloro-3-fluoropyridine

-

Morpholine

-

A suitable base (e.g., potassium carbonate, triethylamine, or diisopropylethylamine)

-

A high-boiling polar aprotic solvent (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or 1,4-dioxane)

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dichloro-3-fluoropyridine (1.0 equivalent) and the chosen solvent (e.g., DMSO).

-

Addition of Reagents: Add morpholine (1.1 to 1.5 equivalents) to the reaction mixture. The use of a slight excess of the amine ensures the complete consumption of the starting pyridine.

-

Base Addition: Add the base (2.0 to 3.0 equivalents) to the mixture. The base is crucial for scavenging the HCl that is generated during the reaction, driving the equilibrium towards the product.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80°C and 120°C. The optimal temperature will depend on the specific solvent and base used. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete (typically within 4-12 hours), cool the mixture to room temperature. Quench the reaction by the slow addition of water. This will precipitate the crude product.

-

Purification: Collect the solid product by filtration and wash it with water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Mechanistic Rationale

The reaction proceeds via a two-step addition-elimination mechanism, characteristic of SNAr reactions.

Caption: The two-step mechanism of the SNAr reaction for the synthesis of this compound.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex: The nitrogen atom of morpholine, acting as a nucleophile, attacks the electron-deficient carbon atom at the 2-position of the pyridine ring. This results in the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge over the aromatic ring, particularly onto the electronegative nitrogen atom.

Step 2: Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of a chloride ion from the 2-position. The fluorine atom is generally a better leaving group in SNAr reactions than chlorine; however, the substitution occurs at the 2-position due to the strong activating effect of the ring nitrogen. The released chloride ion is neutralized by the base present in the reaction mixture.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block for the synthesis of more complex drug molecules. Its structure is frequently found in compounds targeting a variety of biological pathways implicated in diseases such as cancer, inflammation, and neurological disorders.

Kinase Inhibitors

A significant application of this intermediate is in the development of kinase inhibitors. Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The 2-morpholinopyridine scaffold is a common feature in many potent and selective kinase inhibitors. The morpholine oxygen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site, a critical interaction for potent inhibition.

Other Therapeutic Areas

The versatility of the this compound scaffold allows for its incorporation into a wide range of therapeutic agents beyond kinase inhibitors. The chlorine and fluorine atoms provide handles for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for high-throughput screening and lead optimization.

Conclusion

This compound is a strategically designed and highly valuable intermediate in the field of medicinal chemistry. Its synthesis, readily achievable through a robust nucleophilic aromatic substitution reaction, provides access to a privileged scaffold that combines the beneficial properties of both the morpholine and fluorinated pyridine moieties. The insights provided in this technical guide underscore the importance of this compound as a key building block in the ongoing quest for novel and improved therapeutics. Researchers and drug development professionals can leverage the information presented here to facilitate the design and synthesis of the next generation of targeted therapies.

References

The Emergence of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine: A Keystone Intermediate in Kinase Inhibitor Synthesis

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and critical applications of 4-(5-chloro-3-fluoropyridin-2-yl)morpholine, a pivotal heterocyclic intermediate in contemporary drug discovery. This compound has garnered significant attention for its integral role in the development of potent and selective kinase inhibitors, most notably inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). This document will detail the synthetic pathway, including a step-by-step protocol for its preparation, and provide a summary of its known physicochemical and spectroscopic properties. Furthermore, it will explore the strategic importance of this molecule in the design of next-generation therapeutics for inflammatory and autoimmune diseases. This guide is intended for researchers, medicinal chemists, and professionals in the field of drug development who are engaged in the synthesis and utilization of novel heterocyclic building blocks.

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged structure in medicinal chemistry. The precise functionalization of the pyridine ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The introduction of halogens, such as chlorine and fluorine, along with amine-containing heterocycles like morpholine, can significantly influence a compound's binding affinity to biological targets and its metabolic stability.

The discovery and development of this compound emerged from the relentless pursuit of novel kinase inhibitors. Kinases play a central role in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders. This technical guide delves into the specifics of this valuable synthetic intermediate, highlighting its crucial role in advancing the development of targeted therapies.

Synthesis and Mechanism: A Nucleophilic Aromatic Substitution Approach

The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone of heterocyclic chemistry, enabling the introduction of a wide range of nucleophiles onto electron-deficient aromatic rings.

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic disconnection of the target molecule points to two key starting materials: 2,3-difluoro-5-chloropyridine and morpholine. The pyridine ring is highly activated towards nucleophilic attack due to the presence of two electron-withdrawing fluorine atoms and the ring nitrogen.

Caption: Retrosynthetic analysis of the target molecule.

The precursor, 2,3-difluoro-5-chloropyridine, is a critical starting material. Its synthesis can be accomplished through multi-step sequences, often starting from more readily available pyridine derivatives. Common methods involve halogen exchange reactions, where chlorine atoms are replaced with fluorine using reagents like potassium fluoride.[1][2]

Detailed Experimental Protocol

The following protocol is a representative synthesis of this compound, adapted from methodologies described in the patent literature, specifically WO2008121735 A1, which highlights its role as a key intermediate (Intermediate 66A) in the synthesis of IRAK-4 inhibitors.

Step 1: Reaction Setup

-

To a solution of 2,3-difluoro-5-chloropyridine (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added morpholine (1.2 eq).

-

A non-nucleophilic base, such as potassium carbonate (K2CO3) (2.0 eq) or diisopropylethylamine (DIPEA), is added to the reaction mixture. The base serves to neutralize the hydrofluoric acid (HF) generated during the reaction.

Step 2: Reaction Conditions

-

The reaction mixture is stirred at an elevated temperature, typically between 80-120 °C.

-

The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.

Step 3: Work-up and Purification

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous mixture is extracted with an organic solvent, such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford this compound as a solid.

References

Guide to the Safe Handling and Management of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a comprehensive technical guide on the safe handling, storage, and emergency management of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine (CAS No. 1020253-17-1). As a novel or sparsely documented research chemical, specific toxicological and safety data for this compound are not extensively available.[1][2] Therefore, this guide employs a scientifically grounded approach, extrapolating a robust safety profile from the well-documented hazards of its core structural motifs: the substituted chlorofluoropyridine ring and the morpholine ring. The protocols herein are designed to empower researchers to manage this compound with a high degree of safety, adhering to the principles of hazard analysis and risk mitigation.

Section 1: Chemical Identity and Hazard Analysis

A foundational principle of chemical safety is understanding a substance's inherent hazards. Lacking a specific Safety Data Sheet (SDS), we must deconstruct the molecule to predict its toxicological and physical hazards based on established data for analogous structures.

Chemical Identifiers

| Identifier | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | 5-Chloro-3-fluoro-2-(morpholin-4-yl)pyridine | [1] |

| CAS Number | 1020253-17-1 | [1] |

| Molecular Formula | C₉H₁₀ClFN₂O | [1] |

| Molecular Weight | 216.64 g/mol | [1] |

Structural Hazard Deconstruction

The predicted safety profile of this compound is derived from two primary structural components:

-

The Morpholine Moiety: Morpholine itself is a well-characterized substance. It is a flammable liquid and is classified as toxic and corrosive.[3][4] It is harmful if swallowed or inhaled and toxic in contact with skin, causing severe skin burns and eye damage.[3][4][5][6] The presence of this ring system necessitates stringent protocols to prevent skin and eye contact.

-

The Substituted Pyridine Moiety: Pyridine and its halogenated derivatives are known to be hazardous. They are typically flammable liquids and are harmful if swallowed, inhaled, or in contact with skin.[7][8] Exposure can cause irritation to the skin, eyes, and respiratory system, with higher exposures potentially leading to systemic effects, including damage to the liver and kidneys.[9][10] The presence of chloro- and fluoro- substituents can alter reactivity and toxicological profiles, often increasing potency. Hazardous combustion products, such as oxides of nitrogen, hydrogen chloride, and hydrogen fluoride, are expected upon thermal decomposition.[11]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound CAS#: 1020253-17-1 [m.chemicalbook.com]

- 3. pentachemicals.eu [pentachemicals.eu]

- 4. nexchem.co.uk [nexchem.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. chemos.de [chemos.de]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. gov.uk [gov.uk]

- 10. nj.gov [nj.gov]

- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Methodological & Application

The Strategic Application of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine in Modern Drug Discovery: A Guide for Medicinal Chemists

In the landscape of contemporary drug discovery, the strategic use of privileged scaffolds is paramount to the efficient development of novel therapeutics. Among these, the substituted pyridinyl-morpholine motif has emerged as a cornerstone in the design of kinase inhibitors and other targeted therapies. This technical guide provides an in-depth exploration of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine , a key building block whose structural and electronic properties make it an invaluable tool for medicinal chemists. We will delve into its role in constructing potent and selective modulators of critical biological pathways, supported by detailed protocols and mechanistic insights.

The Significance of the 2-Morpholinopyridine Scaffold

The 2-morpholinopyridine core is a recurring motif in a multitude of biologically active compounds. The morpholine ring, with its inherent polarity and capacity for hydrogen bonding, often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability.[1][2] When appended to a pyridine ring, particularly one adorned with halogens like chlorine and fluorine, the resulting scaffold offers a versatile platform for engaging with the active sites of various protein targets.

The electronic nature of the pyridine ring, modulated by the electron-withdrawing effects of the chloro and fluoro substituents, is critical. The fluorine atom at the 3-position can enhance binding affinity through interactions with the target protein and can also modulate the pKa of the pyridine nitrogen, influencing its pharmacokinetic profile. The chlorine atom at the 5-position serves as a key recognition element for many protein targets and can also be a site for further chemical modification.

Application in Kinase Inhibitor Drug Discovery

The "5-Chloro-3-fluoropyridin-2-yl" moiety, to which the morpholine is attached, is a recognized pharmacophore in the development of kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. This makes them a major class of drug targets.

While a specific, named drug directly synthesized from this compound is not publicly disclosed, the utility of this scaffold is evident from its appearance in the patent literature for the development of inhibitors targeting a range of kinases, including:

-

Janus Kinases (JAKs): These are critical mediators of cytokine signaling, and their inhibition is a validated strategy for treating autoimmune diseases. Patent literature describes compounds containing a (5-chloro-3-fluoropyridin-2-yl)piperidine core for the inhibition of JAK1.[3]

-

Protein Arginine Methyltransferase 5 (PRMT5): This enzyme is involved in the regulation of gene expression and is a target in oncology. Compounds bearing the 5-chloro-3-fluoropyridin-2-yl moiety have been explored as PRMT5 inhibitors.

-

Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1): As a key regulator in the life cycle of the malaria parasite, PfCDPK1 is a target for novel antimalarial drugs. Research has shown that imidazopyridazine derivatives containing a 5-Chloro-3-fluoropyridin-2-yl)amino group are potent inhibitors of this kinase.

The following workflow illustrates the general strategy for utilizing this compound in a kinase inhibitor discovery program.

References

The Strategic Application of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine in Modern Drug Discovery: A Guide for Medicinal Chemists

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular scaffolds and building blocks is paramount to the successful development of novel therapeutics. The compound 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine represents a confluence of two highly valued structural motifs: the morpholine ring, a "privileged" scaffold, and a halogenated pyridine core. While this specific molecule may not yet be the cornerstone of an approved drug, its constituent parts signal a high potential for utility in crafting next-generation therapeutic agents. This guide serves to provide researchers, scientists, and drug development professionals with a comprehensive overview of its potential applications, supported by detailed protocols for its synthesis and evaluation.

Part 1: Deconstructing the Potential: The Morpholine and Chloro-Fluoropyridine Moieties

The promise of this compound as a key intermediate stems from the well-established benefits of its two core components. Understanding these individual contributions is crucial to appreciating the compound's potential.

The Morpholine Moiety: A "Privileged" Scaffold in Drug Design